molecular formula C16H15NO5 B1615486 3-(3,5-Dimethoxybenzamido)benzoic acid CAS No. 444080-03-9

3-(3,5-Dimethoxybenzamido)benzoic acid

Cat. No.: B1615486
CAS No.: 444080-03-9
M. Wt: 301.29 g/mol
InChI Key: HKECJAFPUIWIPE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzamido)benzoic acid ( 444080-03-9) is a synthetic organic compound with a molecular formula of C16H15NO5 and a molecular weight of 301.29 g/mol . This benzamide derivative features a benzoic acid moiety linked through an amide bond to a 3,5-dimethoxyphenyl group, making it a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure suggests potential as a key intermediate in the design and development of novel bioactive molecules, particularly for constructing compound libraries or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a precursor for synthesizing more complex structures, leveraging the reactivity of its carboxylic acid group for formation of esters or amides, and the stability of its central amide bond . The two methoxy groups on the benzene ring can influence the compound's electronic properties and binding affinity, which may be explored in various biochemical contexts. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-dimethoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-7-11(8-14(9-13)22-2)15(18)17-12-5-3-4-10(6-12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKECJAFPUIWIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351778
Record name SBB043549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444080-03-9
Record name SBB043549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization Techniques for 3 3,5 Dimethoxybenzamido Benzoic Acid and Its Analogues

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can be used to probe specific molecular features, such as functional groups, electronic systems, and the precise chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for 3-(3,5-Dimethoxybenzamido)benzoic acid is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the well-understood chemical shifts of its constituent parts: a 3,5-dimethoxybenzoyl group and a 3-aminobenzoic acid moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the two aromatic rings will appear in the downfield region (typically 6.5-8.5 ppm). The methoxy (B1213986) groups (-OCH₃) would present a sharp singlet around 3.8 ppm. The amide proton (N-H) would appear as a broad singlet further downfield, likely above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. The carboxylic acid proton (-COOH) is the most deshielded, expected to appear as a very broad singlet, often above 12 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 12.0Broad Singlet1H
Amide (-NH)~10.5Singlet1H
Aromatic Protons (Benzoic Acid Ring)7.5 - 8.4Multiplets4H
Aromatic Protons (Dimethoxybenzoyl Ring)6.7 - 7.2Multiplets3H
Methoxy Protons (-OCH₃)~3.85Singlet6H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid are highly deshielded and would appear furthest downfield (>165 ppm). The aromatic carbons attached to oxygen atoms would be found around 160 ppm, while other aromatic carbons would resonate between 105-140 ppm. The methoxy carbons would give a signal around 56 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Carbonyl (-C OOH)~168
Amide Carbonyl (-C ONH-)~166
Ar-C (C-O, Dimethoxybenzoyl Ring)~161
Ar-C (C-N, Benzoic Acid Ring)~140
Ar-C (C-COOH, Benzoic Acid Ring)~132
Aromatic Carbons (CH)106 - 130
Methoxy Carbons (-OC H₃)~56

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad absorption between 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group, which is broadened due to hydrogen bonding. The N-H stretch of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid around 1700 cm⁻¹ and another for the amide (Amide I band) around 1660 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
N-H StretchAmide~3300Sharp, Medium
C-H StretchAromatic3000 - 3100Medium
C-H StretchMethoxy2850 - 2960Medium
C=O StretchCarboxylic Acid~1700Strong
C=O Stretch (Amide I)Amide~1660Strong
C=C StretchAromatic1580 - 1600Medium-Strong
N-H Bend (Amide II)Amide~1540Medium
C-O StretchEther / Acid1200 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₆H₁₅NO₅), the molecular weight is 301.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 301.

The fragmentation pattern would likely involve the characteristic cleavage of the amide bond. This would lead to two major fragment ions: one corresponding to the 3,5-dimethoxybenzoyl cation at m/z 165, and another corresponding to the radical cation of 3-aminobenzoic acid at m/z 137. Further fragmentation of the m/z 165 ion could involve the loss of a methyl group (-15) or a methoxy group (-31).

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be a composite of the chromophores from both the benzoic acid and dimethoxybenzene rings, linked by the amide group. It is expected to show absorption maxima (λmax) in the UV region, likely corresponding to π→π* transitions of the aromatic systems. Based on analogues, absorption bands could be expected around 220 nm and 270-300 nm. The exact positions would be influenced by the solvent polarity. For instance, data for 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. rsc.org Benzoic acid itself typically shows a λmax around 230 nm. nih.gov

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, crystallographic analysis provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. Although an experimental crystal structure for this compound has not been reported in the literature, we can hypothesize the key structural features that such an analysis would reveal.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~18.0
β (°)~95
Volume (ų)~1500
Z (Molecules per unit cell)4
Key Intermolecular InteractionsO-H···O (Carboxylic acid dimer), N-H···O (Amide hydrogen bonding)

Insights into Intermolecular Interactions and Conformational Preferences

The three-dimensional structure and the non-covalent interactions of this compound are critical determinants of its physical properties, such as melting point, solubility, and crystal packing. The molecule's structure, featuring a flexible amide linkage between two substituted benzene (B151609) rings, allows for various conformational possibilities and dictates the nature of its intermolecular bonding.

Research on analogous benzoic acid derivatives consistently reveals the prevalence of strong hydrogen-bonding interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, benzoic acids typically form centrosymmetric dimers, where the carboxylic acid moieties of two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. researchgate.netnih.gov This primary "supramolecular synthon" is a dominant feature in the crystal engineering of such compounds. nih.gov For this compound, the formation of such a dimer is highly probable.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Participating Groups Significance
Strong Hydrogen Bond Carboxylic Acid (O-H···O) Forms characteristic head-to-head dimers, a primary structural motif. researchgate.netnih.gov
Hydrogen Bond Amide (N-H···O) Links dimers and stabilizes the extended crystal lattice.
Weak Hydrogen Bond Aromatic C-H···O/N Provides additional stabilization of the crystal packing. nih.gov
π-π Stacking Phenyl Rings Contributes to the cohesive energy and dense packing of molecules. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for analyzing benzoic acid derivatives. helixchrom.comupb.ro In this technique, a non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (often with a pH-modifying additive like trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. vu.edu.au The acidic additive is crucial as it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape. Detection is typically performed using a UV detector, as the aromatic rings and carbonyl groups in the molecule are strong chromophores.

The method can be run in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). A gradient method, where the proportion of the organic solvent is increased during the run, is often preferred for analyzing samples that may contain impurities with a wide range of polarities. researchgate.net Method validation according to ICH guidelines would be performed to ensure its specificity, linearity, accuracy, and precision for quantifying the target compound. researchgate.net

Table 2: Exemplar HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Stationary phase for hydrophobic interactions. helixchrom.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid Aqueous component; acid suppresses ionization. vu.edu.au
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the compound. vu.edu.au
Flow Rate 1.0 mL/min Standard flow for analytical scale columns. upb.ro
Detection UV at ~220-280 nm Wavelength for detecting aromatic and amide chromophores.
Column Temperature 30-35 °C Ensures reproducible retention times.
Injection Volume 10 µL Standard volume for analytical injections.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the empirical formula.

For this compound, the molecular formula is C₁₆H₁₅NO₅. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is often used in conjunction with mass spectrometry and NMR spectroscopy to provide a complete structural confirmation. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Count Total Weight (g/mol) Percentage (%)
Carbon C 12.011 16 192.176 61.34
Hydrogen H 1.008 15 15.120 4.83
Nitrogen N 14.007 1 14.007 4.47
Oxygen O 15.999 5 79.995 25.55
Total 313.298 100.00

Exploration of Biological Activities and Mechanistic Insights of 3 3,5 Dimethoxybenzamido Benzoic Acid Analogues

Antioxidant Activity Investigations

The antioxidant properties of phenolic compounds, including various benzoic acid derivatives, are well-documented. nih.gov The number and position of hydroxyl and methoxy (B1213986) groups on the benzoic acid ring significantly influence the antioxidant capacity. For example, studies have compared the ferric reducing antioxidant power (FRAP) of different dihydroxybenzoic and methoxybenzoic acids. nih.gov It has been noted that methylation of hydroxyl groups can decrease antioxidant activity. nih.gov While the antioxidant potential of many benzoic acid analogues has been explored, specific studies quantifying the antioxidant activity of 3-(3,5-Dimethoxybenzamido)benzoic acid are not available in the current literature.

In Vitro Antioxidant Assays and Radical Scavenging Capabilities

Analogues of this compound, particularly phenolic acid derivatives, have been evaluated for their antioxidant properties using various in vitro assays. The most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization test. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

The antioxidant capacity of these analogues is highly dependent on their substitution patterns. Studies have shown that the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzoic acid ring are critical determinants of radical scavenging activity. nih.govnih.gov For instance, dihydroxybenzoic acids generally exhibit stronger antioxidant activity than monohydroxybenzoic acids. researchgate.net Specifically, the presence of hydroxyl groups at the meta-positions (3 and 5) appears to confer potent antioxidant activity. nih.gov The order of activity for some hydroxybenzoic acid derivatives in the DPPH assay has been reported as: 3,5-dihydroxy benzoic acid > 3,4-dihydroxybenzoic acid > gallic acid > syringic acid > vanillic acid. researchgate.net

The introduction of methoxy groups, as seen in syringic acid and vanillic acid, also contributes to antioxidant potential, although typically to a lesser extent than hydroxyl groups. nih.gov However, cinnamic acid derivatives have been shown to be more potent antioxidants than their corresponding benzoic acid counterparts, suggesting that the propenoic acid side chain enhances radical quenching ability. nih.gov

Table 1: Radical Scavenging Activity (IC₅₀) of Selected Benzoic Acid Analogues

Compound Assay IC₅₀ (µM) Reference
3,4,5-Trihydroxycinnamic acid (THCA) DPPH 16.45 ± 3.35 nih.gov
Ascorbic Acid (Standard) DPPH 33.16 ± 7.38 nih.gov
Sinapic Acid DPPH 117.00 ± 4.00 nih.gov
Caffeic Acid DPPH 214.00 ± 5.00 nih.gov
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol DPPH 1300 ± 200 nih.gov
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol DPPH 2200 ± 100 nih.gov
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol ABTS 47 ± 1 nih.gov
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol ABTS 55 ± 2 nih.gov

IC₅₀ is the concentration required to scavenge 50% of the radicals.

Mechanistic Aspects of Antioxidant Action

The radical scavenging activity of phenolic benzoic acid analogues is primarily governed by three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

In the HAT mechanism, the phenolic antioxidant directly donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The ease of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE indicates higher antioxidant activity. nih.gov

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The SPLET mechanism is favored in polar solvents and involves the deprotonation of the phenolic hydroxyl group to form an anion, which then donates an electron to the free radical. nih.gov

The structural features of the analogues influence which mechanism predominates. The presence of electron-donating groups like hydroxyl and methoxy groups on the aromatic ring stabilizes the resulting phenoxy radical through resonance, making the compound a more effective antioxidant. nih.gov Quantum chemical studies have shown that the reactivity of the hydroxyl groups is a key factor, with the -OH group in the para position to the carboxylic acid often being the most reactive. nih.gov

Antimicrobial Activity Evaluation

Broad-Spectrum Antibacterial Efficacy

Analogues of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. A series of 3-methoxybenzamide (B147233) derivatives showed good activity against several Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Similarly, derivatives of trimethoxybenzoic acid have been investigated, with some compounds showing activity against S. aureus and Salmonella Typhimurium. jchemrev.com

The position and nature of substituents on the benzoic acid ring play a significant role in antibacterial efficacy. For example, a study on benzoic acid derivatives against Escherichia coli found that attaching a hydroxyl or methoxyl substituent generally weakens the antibacterial effect compared to benzoic acid itself, with the exception of a hydroxyl group at the ortho position. mdpi.com In another study, some newly synthesized 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides exhibited excellent activity against E. coli compared to standard antibiotics.

Table 2: Antibacterial Activity (MIC) of Selected Benzoic Acid and Benzamide (B126) Analogues

Compound/Analogue Class Bacteria MIC (µg/mL) Reference
Benzoic Acid E. coli O157 1000 mdpi.com
2-hydroxybenzoic acid E. coli O157 1000 mdpi.com
3,4,5-trihydroxybenzoic acid E. coli O157 4000 mdpi.com
2-chloro-N-phenylacetamide Aspergillus niger 32 - 256 researchgate.net
Thiazole derivatives S. aureus, E. coli 16.1 (µM) nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Antifungal Efficacy and Potency

The antifungal potential of this class of compounds is also significant. The parent compound, 3,5-Dimethoxybenzoic acid, has been isolated from natural sources and identified as having antifungal activity. jchemrev.com Benzoic acid derivatives, in general, are known for their fungicidal properties. researchgate.net

Studies have demonstrated the efficacy of these analogues against various fungal pathogens. For instance, synthetic benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties showed excellent in vivo activity against Colletotrichum lagenarium and Botrytis cinerea, with one compound demonstrating higher efficacy than the commercial fungicide carbendazim. nih.govresearchgate.net Another study on cinnamic and benzoic acid esters revealed that compounds like methyl caffeate and methyl 2-nitrocinnamate were effective against multiple strains of Candida albicans. nih.gov The mechanism of action for some amide analogues has been suggested to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. researchgate.net

Anti-Cancer Activity Screening (In Vitro Studies)

A substantial body of research has focused on the in vitro anticancer activity of this compound analogues. These compounds have been screened against a diverse panel of human cancer cell lines, often using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity. nih.gov

Derivatives have shown promising activity against cell lines such as breast adenocarcinoma (MCF-7, MDA-MB-231), colorectal adenocarcinoma (DLD-1), cervical cancer (HeLa), lung carcinoma (A549, NCI-H23), and renal carcinoma (A-498). nih.govniscpr.res.in For example, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were synthesized and evaluated, with one compound showing GI₅₀ values ranging from 11.35 µM to 15.77 µM across five different cancer cell lines. nih.gov In another study, a hydroxy benzoic acid derivative demonstrated cytotoxicity against DLD-1, HeLa, and MCF-7 cells with IC₅₀ values of 25.05 µM, 23.88 µM, and 48.36 µM, respectively.

The structural modifications, such as the introduction of different substituents on the benzoyl or benzoate (B1203000) rings, have been shown to modulate the cytotoxic potency and selectivity of these compounds. nih.gov The presence of a benzoic acid nucleus is considered a key feature for the remarkable anticancer potential observed in these derivatives. nih.gov

Table 3: In Vitro Anticancer Activity (IC₅₀/GI₅₀) of Selected Analogues

Compound/Analogue Cell Line IC₅₀/GI₅₀ (µM) Reference
Compound 6g (a 1-(4-(benzamido)phenyl)-3-arylurea derivative) MDA-MB-231 (Breast) 11.35 nih.gov
Compound 6g (a 1-(4-(benzamido)phenyl)-3-arylurea derivative) MCF-7 (Breast) 11.58 nih.gov
Compound 6g (a 1-(4-(benzamido)phenyl)-3-arylurea derivative) NCI-H23 (Lung) 13.97 nih.gov
Compound 6g (a 1-(4-(benzamido)phenyl)-3-arylurea derivative) A-498 (Renal) 14.46 nih.gov
Compound 6g (a 1-(4-(benzamido)phenyl)-3-arylurea derivative) A549 (Lung) 15.77 nih.gov
Compound 8 (a hydroxy benzoic acid derivative) HeLa (Cervical) 23.88
Compound 8 (a hydroxy benzoic acid derivative) DLD-1 (Colorectal) 25.05
Compound 8 (a hydroxy benzoic acid derivative) MCF-7 (Breast) 48.36

IC₅₀/GI₅₀ is the concentration that causes 50% inhibition of cell growth.

Mechanistic Investigations of Molecular Interactions in Biological Systems

To elucidate the mechanisms underlying the observed biological activities, researchers have employed molecular docking and other investigative techniques. These studies aim to identify the specific molecular targets and interactions of the this compound analogues.

Molecular docking studies have predicted that these compounds can bind effectively to the active sites of various enzymes. For instance, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Docking simulations revealed how these inhibitors fit into the active site of human COX-2. nih.gov Other benzoic acid derivatives have been docked against targets like carbonic anhydrase and the main protease of SARS-CoV-2, suggesting their potential as inhibitors of these enzymes.

Beyond enzyme inhibition, mechanistic studies on anticancer analogues have revealed other modes of action. Some compounds have been shown to induce cell cycle arrest, activate caspases (key enzymes in apoptosis), and generate reactive oxygen species (ROS) within cancer cells, ultimately leading to cell death. nih.gov For example, one lead compound was found to activate caspases-3 and -7, cause PARP cleavage, induce G2 cell cycle arrest, and depolarize the mitochondrial membrane in human colon carcinoma cells. nih.gov These findings highlight that the bioactivity of these analogues often results from a multi-targeted mechanism, making them promising candidates for further development.

Elucidation of Ligand-Enzyme Binding Modes and Affinity Determinants

The binding modes of analogues of this compound have been investigated through molecular docking studies, particularly in the context of their inhibitory activity against cyclooxygenase-2 (COX-2). One study on a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives provides a clear example of how these types of molecules interact with the COX-2 active site. nih.gov

The determinants of binding affinity are multifactorial. The presence and position of substituents on the phenyl rings are critical. For example, in a series of 3-(phenylamino)benzoic acid analogues that inhibit aldo-keto reductase 1C3 (AKR1C3), a significant correlation was found between the electronic effect of substituents at the para position and the inhibitory potency for AKR1C3. nih.gov This suggests that electronic properties, in addition to steric factors, are key determinants of affinity.

Furthermore, studies on 3-(dihydroxyboryl)benzoic acid analogues as inhibitors of D,D-carboxypeptidase R39 have shown that the position of amide substituents is critical for potency. Analogues with an amide substituent in the meta position were found to be up to 17-fold more potent inhibitors, highlighting the importance of the precise positioning of functional groups to achieve optimal interaction with the enzyme's active site. nih.gov

The following table summarizes the inhibitory activities of selected N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives against COX-1 and COX-2, illustrating the impact of structural modifications on potency and selectivity. nih.gov

Compound IDSubstituent (R)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
3a H>1000.71>140.84
3b 4-OCH₃>1000.62>161.29
3d 4-F13.40.08167.5
3g 4-Cl15.60.06260
3j 3-Cl>1000.55>181.81
3k 2-Cl>1000.48>208.33

This data is based on a study of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, which are analogues of this compound. nih.gov

Analysis of Hydrogen Bonding and Stacking Interactions within Active Sites

The stability of the ligand-enzyme complex for analogues of this compound is significantly influenced by a network of hydrogen bonds and stacking interactions within the enzyme's active site. Molecular docking studies of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives within the COX-2 active site have provided a detailed picture of these interactions. nih.gov

Hydrogen bonding is a critical feature of the binding mode. For the most potent compounds in this series, the amide N-H group is consistently observed to form a hydrogen bond with the hydroxyl group of a serine residue (Ser530) in the COX-2 active site. This interaction is a key anchor point for the inhibitor. Additionally, one of the methoxy groups on the 3,5-dimethoxyphenyl ring can act as a hydrogen bond acceptor, interacting with the backbone N-H of another residue, such as Phe518. nih.gov

Stacking interactions, including π-π and T-shaped π-π interactions, also contribute significantly to the binding affinity. The aromatic rings of the benzoxazole (B165842) and benzamide moieties are often positioned to engage in stacking interactions with the aromatic side chains of amino acid residues within the active site, such as tyrosine (Tyr385) and tryptophan (Trp387). These hydrophobic interactions help to properly orient the inhibitor and stabilize its conformation within the binding pocket. nih.gov

The table below details the specific interactions observed in the docking of a potent N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide analogue (compound 3g) within the COX-2 active site. nih.gov

Interacting ResidueType of InteractionDistance (Å)
Ser530Hydrogen Bond (with amide N-H)2.1
Phe518Hydrogen Bond (with methoxy oxygen)2.5
Tyr385π-π Stacking-
Trp387π-π Stacking-
Arg120Hydrogen Bond (with carbonyl oxygen)1.9

This data is based on a molecular docking study of a specific analogue, N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)-4-chlorobenzamide (3g), within the COX-2 active site. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Based on the 3 3,5 Dimethoxybenzamido Benzoic Acid Scaffold

Systematic Modifications of the Benzoic Acid Moiety and Their Impact on Activity

The benzoic acid portion of the molecule is a critical component, often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. Systematic modifications to this ring and its carboxylic acid substituent are a primary strategy for probing and optimizing these interactions.

Further modifications involve the introduction of various substituents onto the benzoic acid ring. Adding small electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid, influencing its ionization state at physiological pH. For instance, introducing a methyl group or halogen at different positions can impact the compound's lipophilicity and its interaction with the target protein. nih.gov Studies on other benzoic acid derivatives have shown that introducing substituents at the meta- and para-positions of the benzene (B151609) ring can significantly enhance biological effects, while substitutions at the ortho-position may have a less pronounced impact. nih.gov The nature of the substituent is also critical; for example, amino and hydroxy groups can abolish certain activities, highlighting the sensitivity of the target to changes in this region. nih.gov

Replacing the benzene nucleus itself with other cyclic structures, such as a cyclohexane (B81311) ring, has been shown in related compounds to alter activity, often by increasing lipophilicity and modifying the rigidity of the scaffold. nih.gov

Table 1: Illustrative SAR of Modifications to the Benzoic Acid Moiety Activity is presented as a relative measure compared to the lead compound.

Compound ID Modification to Benzoic Acid Moiety Rationale Relative Activity
Lead 3-Carboxy (meta) Parent Compound 1.0
A1 4-Carboxy (para) Alter spatial vector of acidic group 0.7
A2 2-Carboxy (ortho) Alter spatial vector; potential for intramolecular H-bonding 0.2
A3 3-Carboxy, 5-Chloro Increase lipophilicity; electronic modulation 1.5
A4 3-Carboxy, 4-Amino Introduce H-bond donor; alter electronics < 0.1

Variations of the Dimethoxybenzamide Moiety and Structure-Activity Correlations

The 3,5-dimethoxybenzamide (B98736) portion of the scaffold serves as a key recognition element, often referred to as the "cap" group in the context of enzyme inhibitors like those for histone deacetylases (HDACs). nih.gov The methoxy (B1213986) groups can form important hydrogen bonds and hydrophobic interactions within a target's binding pocket.

The 3,5-substitution pattern is significant. In many classes of biologically active molecules, such as certain anticancer agents, the presence of methoxy groups at the 3, 4, and 5 positions of a phenyl ring is crucial for activity, often by interacting with specific regions of targets like tubulin. nih.govnih.gov Derivatives of trimethoprim (B1683648) have shown that compounds with a 3',4',5'-trimethoxybenzene structure are significantly more active than those with 3',5'-dimethoxy or 3',4'-dimethoxy patterns, indicating that the number and position of these groups are finely tuned for optimal binding. nih.gov

Altering the methoxy groups provides a direct path to optimizing interactions. Replacing them with larger alkoxy groups (e.g., ethoxy) could probe for additional hydrophobic pockets, while converting them to hydroxyl groups would introduce hydrogen-bonding donor capabilities. iomcworld.com The antioxidant activity of phenolic compounds, for instance, is highly dependent on the number and position of hydroxyl groups. nih.gov

Table 2: Illustrative SAR of Modifications to the Dimethoxybenzamide Moiety Activity is presented as a relative measure compared to the lead compound.

Compound ID Modification to Benzamide (B126) Moiety Rationale Relative Activity
Lead 3,5-Dimethoxy Parent Compound 1.0
B1 3,4,5-Trimethoxy Increase H-bond acceptors; mimic known pharmacophores 2.5
B2 3-Methoxy Reduce steric bulk and H-bond acceptors 0.4
B3 3,5-Dihydroxy Introduce H-bond donors 0.8
B4 3,5-Dichloro Replace H-bond acceptors with lipophilic groups 0.1

Influence of Amide Linkage Modifications on Biological Performance

The amide linkage is a structurally vital and chemically stable linker that connects the two aromatic moieties. Its planar nature restricts the conformation of the molecule, and its N-H group acts as a hydrogen bond donor while the carbonyl oxygen serves as a hydrogen bond acceptor.

Modifying this linkage is a powerful strategy to alter the compound's properties. One common modification is the replacement of the carbonyl oxygen with sulfur to create a thioamide. nih.gov This substitution increases lipophilicity and alters the hydrogen bonding capacity; the thioamide N-H is more acidic and a better hydrogen bond donor, while the thiocarbonyl is a weaker acceptor than the original carbonyl. nih.gov

Other modifications can include replacing the entire amide group with other functionalities like a urea, sulfonamide, or even a reverse amide. nih.gov Each of these changes will have a profound impact on the molecule's geometry, flexibility, and electronic properties, which can be leveraged to improve binding affinity or other pharmaceutical properties. For example, studies on short interfering RNAs have shown that amide linkages can be well-tolerated and even enhance activity in certain positions. nih.gov

Table 3: Illustrative SAR of Amide Linkage Modifications Activity is presented as a relative measure compared to the lead compound.

Compound ID Linkage Modification Rationale Relative Activity
Lead -CO-NH- (Amide) Parent Compound 1.0
C1 -CS-NH- (Thioamide) Alter H-bonding capacity and lipophilicity 1.2
C2 -SO2-NH- (Sulfonamide) Introduce tetrahedral geometry; different H-bonding 0.3
C3 -NH-CO- (Reverse Amide) Invert H-bond donor/acceptor orientation 0.1

Application of Bioisosteric Replacement Strategies for Enhanced Potency

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that has similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. patsnap.comcambridgemedchemconsulting.com

For the 3-(3,5-Dimethoxybenzamido)benzoic acid scaffold, several bioisosteric replacements can be envisioned. The carboxylic acid group is a frequent target for such strategies. It can be replaced by a 5-substituted tetrazole ring, which is a non-classical bioisostere that maintains a similar pKa and planar structure while often increasing metabolic stability and cell permeability. drughunter.com The replacement of a carboxylic acid with a tetrazole in the development of losartan, for example, led to a 10-fold increase in potency. drughunter.com Acyl sulfonamides are another effective bioisostere for carboxylic acids. drughunter.com

The phenyl rings can be replaced with various heteroaromatic rings like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This can introduce new hydrogen bonding opportunities, modulate the electronic character of the ring, and alter the metabolic profile of the compound. The methoxy groups can also be replaced. For example, a fluorine atom can sometimes substitute a hydroxyl group, representing a classical bioisosteric replacement. estranky.sk

Design Principles for Enhanced Biological Activity

Identification of Key Pharmacophoric Features Governing Target Interactions

A pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target. nih.gov For the this compound scaffold, a ligand-based pharmacophore model can be hypothesized.

The key features would likely include:

A Negatively Ionizable Feature: The carboxylic acid provides a crucial acidic center for forming ionic bonds or strong hydrogen bonds.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the two methoxy oxygen atoms can accept hydrogen bonds from the target.

A Hydrogen Bond Donor: The amide N-H group serves as a hydrogen bond donor.

Two Aromatic/Hydrophobic Regions: The two phenyl rings provide platforms for hydrophobic or π-π stacking interactions.

Identifying these features is the first step in understanding how the molecule binds and allows for the rational design of new analogues where these features are maintained or mimicked while other properties are optimized. nih.gov

Strategies for Lead Optimization and Compound Library Generation

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. ijddd.com The SAR data gathered from the systematic modifications described in the preceding sections form the basis for this process.

A typical lead optimization strategy for this scaffold would involve:

SAR-Directed Optimization: Using the initial SAR data, new modifications can be proposed. For example, if a 3,4,5-trimethoxy substitution (Compound B1) showed improved activity, a small library of compounds exploring other substitutions around that ring would be synthesized. nih.gov

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be used to build predictive models. patsnap.com These models can help prioritize which new compounds to synthesize from a large virtual library, saving time and resources. patsnap.comnih.gov

Compound Library Generation: Based on the SAR and computational predictions, a focused library of compounds is synthesized. This library would explore the most promising modifications simultaneously. For example, combining the best "cap" group (e.g., 3,4,5-trimethoxy) with the most effective benzoic acid substitution (e.g., 5-chloro) and potentially a beneficial linker modification (e.g., thioamide) could lead to a synergistic improvement in activity. This process transforms a lead compound into a more promising drug candidate. ijddd.comchemrxiv.org

Future Directions and Emerging Research Avenues for 3 3,5 Dimethoxybenzamido Benzoic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 3-(3,5-Dimethoxybenzamido)benzoic acid involves the acylation of 3-aminobenzoic acid with 3,5-dimethoxybenzoyl chloride. While effective at a lab scale, future efforts will likely concentrate on developing greener and more economically viable synthetic strategies.

Key areas for development include:

Green Chemistry Principles: Future synthetic routes could employ less hazardous solvents, reduce the number of synthetic steps to improve atom economy, and minimize waste generation. The use of catalysts over stoichiometric reagents is a central tenactment of green chemistry.

Renewable Starting Materials: A significant leap in sustainability would involve sourcing precursors from renewable feedstocks. Research has demonstrated the potential to produce benzoic acid derivatives, such as vanillic acid and syringic acid, from lignin, a complex polymer abundant in biomass. rsc.org Developing pathways to convert these lignin-derived platform chemicals into 3,5-dimethoxybenzoic acid and 3-aminobenzoic acid would represent a major advancement in sustainable pharmaceutical manufacturing. rsc.orgmdpi.com

Advanced Synthetic Technologies: The adoption of modern synthetic technologies like flow chemistry and microwave-assisted synthesis could dramatically improve efficiency. These methods often lead to higher yields, shorter reaction times, and improved reaction control compared to conventional batch processing.

Catalytic Amide Bond Formation: Moving away from traditional acyl chloride-based methods to direct catalytic amidation between 3,5-dimethoxybenzoic acid and 3-aminobenzoic acid could circumvent the need for halogenating agents, thereby creating a cleaner process.

One patented method for producing a precursor, 3,5-dimethoxybenzoic acid, involves starting with 3,5-dihydroxybenzoic acid and using dimethyl sulfate (B86663) with a potassium carbonate base in acetone. chemicalbook.comgoogle.com Another approach starts from the more fundamental chemical, benzene (B151609). google.com Improving upon these foundational steps by incorporating green chemistry principles is a critical future direction.

Integration of Advanced Computational Approaches in Rational Drug Design and Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the design of new drug candidates with improved efficacy and specificity. nih.gov For this compound, these approaches can accelerate the discovery process significantly.

Future computational research should focus on:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its analogs within the active sites of various potential protein targets. Docking studies have been successfully used to evaluate similar benzamide (B126) derivatives as inhibitors of targets like VEGFR-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach can be used to predict the activity of novel, unsynthesized analogs of this compound, helping to prioritize which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the compound when bound to its target protein, revealing information about the stability of the complex and key intermolecular interactions over time. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model derived from this compound could be used to screen large virtual libraries for structurally diverse molecules with the potential for similar biological effects.

Table 1: Advanced Computational Approaches in Drug Discovery

Computational Technique Application for this compound Research
Molecular Docking Predict binding modes and affinities to potential targets like kinases (e.g., VEGFR-2), G-protein coupled receptors (e.g., P2Y14R), and enzymes. nih.govnih.gov
QSAR Guide the design of new analogs with potentially enhanced potency or improved pharmacokinetic properties by correlating structural features with activity. nih.gov
MD Simulations Assess the stability of the ligand-receptor complex, analyze conformational changes upon binding, and calculate binding free energies. nih.gov
Pharmacophore Modeling Identify key structural features for activity and use them to discover novel scaffolds with similar biological functions.

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in the drug discovery process. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the full biological profile of this compound is not yet elucidated, research on structurally related benzoic acid and benzamide derivatives provides a rational basis for exploring new therapeutic applications. researchgate.netnih.gov

Emerging research should investigate the following potential targets and applications:

Oncology: Benzoic acid derivatives have shown significant potential as anticancer agents. researchgate.netnih.gov A closely related compound, TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), exerts anti-tumor effects by inhibiting angiogenesis through the reduction of vascular endothelial growth factor (VEGF) expression. nih.gov Future studies could assess whether this compound acts on similar targets, such as VEGFR-2, or other pathways critical to cancer cell proliferation and survival. nih.gov The trimethoxyphenyl moiety, present in some potent anticancer agents, is known to interact with microtubules, suggesting another possible avenue of investigation. nih.gov

Inflammatory Diseases: A series of 3-sulfonamido benzoic acid derivatives were recently identified as potent antagonists of the P2Y14 receptor, a target implicated in inflammatory conditions like acute lung injury. nih.gov Given the structural similarity, evaluating this compound as a modulator of purinergic receptors or other inflammatory mediators is a logical next step.

Neurodegenerative Diseases: Certain benzoic acid derivatives have been explored for their neuroprotective properties. For instance, a thermogel containing 4-hydroxy-3,5-dimethoxybenzoic acid was shown to have strong antioxidant activities and potential for treating glaucoma-related neurodegeneration. nih.gov Investigating the antioxidant and neuroprotective potential of this compound could open up applications in a range of neurological disorders.

Infectious Diseases: Boronic acid analogues of benzoic acid have been reported as inhibitors of bacterial D,D-carboxypeptidase, a type of penicillin-binding protein (PBP), suggesting a potential role in developing new antibacterial agents. nih.gov Screening this compound against a panel of bacterial and fungal targets could uncover novel antimicrobial activities.

Table 2: Potential Biological Targets and Therapeutic Applications

Potential Target Class Evidence from Related Compounds Potential Therapeutic Application
Receptor Tyrosine Kinases Benzamide derivatives inhibit VEGFR-2; TAC-101 reduces VEGF expression. nih.govnih.gov Cancer (e.g., colon, breast), diseases involving angiogenesis.
Tubulin/Microtubules Trimethoxyphenyl-based compounds are known tubulin polymerization inhibitors. nih.gov Cancer.
GPCRs (e.g., P2Y14R) 3-Sulfonamido benzoic acids are potent P2Y14R antagonists. nih.gov Acute Lung Injury, inflammatory disorders.
Bacterial Enzymes (e.g., PBPs) 3-(Dihydroxyboryl)benzoic acid inhibits D,D-carboxypeptidase. nih.gov Bacterial infections.

| Pathways of Oxidative Stress | 4-Hydroxy-3,5-dimethoxybenzoic acid exhibits antioxidant activity. nih.gov | Glaucoma, neurodegenerative diseases. |

Interdisciplinary Research Integrating Chemical Biology Paradigms

A holistic understanding of this compound requires a multidisciplinary approach that merges synthetic chemistry with biology, pharmacology, and computational science. Chemical biology, in particular, offers powerful tools to dissect the compound's mechanism of action at a molecular level.

Future interdisciplinary strategies should include:

Development of Chemical Probes: Synthesizing analogs of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups (e.g., diazirines, benzophenones) would be invaluable. These chemical probes can be used in techniques like affinity chromatography or photoaffinity labeling to directly identify the cellular binding partners (target deconvolution) of the parent compound.

Integrated 'Omics' Approaches: Treating relevant cell lines or model organisms with the compound and subsequently analyzing changes in the proteome, transcriptome, or metabolome can provide an unbiased, system-wide view of its biological effects. This can help generate hypotheses about its mechanism of action and identify potential off-target effects.

Advanced Drug Delivery Systems: As seen with the thermogel system for glaucoma, incorporating this compound into novel drug delivery vehicles could enhance its therapeutic efficacy. nih.gov Collaborations between chemists and materials scientists could lead to the development of nanoparticles, hydrogels, or other formulations that improve solubility, stability, and targeted delivery to specific tissues or cells.

Structure-Based and Fragment-Based Drug Design: An integrated cycle of research where the crystal structure of the compound bound to its target is determined, followed by computational analysis and further chemical synthesis, can create a powerful feedback loop. This iterative process allows for the rational design of next-generation analogs with superior potency and selectivity.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and a deeper understanding of fundamental biological processes.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 3-(3,5-Dimethoxybenzamido)benzoic acid?

The compound can be synthesized via amide coupling between 3,5-dimethoxybenzoyl chloride and 3-aminobenzoic acid under mild conditions. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or thionyl chloride to generate the acyl chloride intermediate.
  • Coupling reaction : React the acyl chloride with 3-aminobenzoic acid in anhydrous dichloromethane or DMF, with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material .

Q. How can the crystallographic structure of this compound be resolved?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in acetone or methanol.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to reduce thermal motion artifacts.
  • Structure refinement : Employ SHELX software (e.g., SHELXL) for solving and refining the structure. Validate using R-factor (<5%) and residual electron density maps .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR :
  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and the amide NH (δ 8.5–10.0 ppm, broad).
  • ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm), amide carbonyl (δ 165–170 ppm), and aromatic carbons (δ 110–160 ppm) .
    • FT-IR : Stretching bands for O–H (2500–3300 cm⁻¹, broad), C=O (1680–1720 cm⁻¹), and C–O (1250–1300 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of this compound?

  • Functional selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for accuracy in energy calculations .
  • Basis sets : Use 6-311G(d,p) for geometry optimization and vibrational frequency analysis.
  • Key outputs :
  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Thermodynamic properties (e.g., Gibbs free energy of formation) via frequency calculations .

Q. How can researchers resolve discrepancies in enzymatic inhibition data involving this compound?

Contradictions may arise from assay conditions or enzyme isoforms. Mitigation strategies:

  • Assay standardization : Use fixed substrate concentrations (e.g., Km values for phenylacetate-CoA ligase) and control pH/temperature .
  • Enzyme source : Compare inhibition across isoforms (e.g., human vs. bacterial) to identify selectivity.
  • Data normalization : Express activity as % residual activity relative to a no-inhibitor control, with triplicate measurements .

Q. What strategies optimize the compound’s solubility for in vitro biological studies?

  • pH adjustment : Ionize the carboxylic acid group (pKa ~2.5) by preparing sodium salts in neutral buffer (pH 7.4).
  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Structural analogs : Introduce polar substituents (e.g., hydroxyl groups) on the benzamido moiety while monitoring activity retention .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations) be addressed?

Discrepancies may stem from crystal packing effects or disorder. Solutions include:

  • Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing geometry .
  • Comparative DFT : Compare experimental bond lengths with gas-phase optimized structures to isolate environmental effects .

Methodological Tables

Key Spectral Peaks (Related Derivatives)
Technique
-----------------
¹H NMR
¹³C NMR
FT-IR
DFT Computational Parameters
Functional
Basis Set
Solvent Model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.